molecular formula C18H19N3O2S B2876427 N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921845-02-5

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2876427
CAS RN: 921845-02-5
M. Wt: 341.43
InChI Key: QNFXXKKFQJPLKT-UHFFFAOYSA-N
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Description

Indolin-2-one derivatives are a class of compounds that have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .


Synthesis Analysis

The synthesis of similar compounds often involves the incorporation of different moieties into the indolin-2-one structure . For example, one study reported the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized by their melting point, yield, and IR spectra .

Scientific Research Applications

Alzheimer’s Disease (AD) Treatment

This compound has been designed as an analog of donepezil, a known acetylcholine esterase (AChE) inhibitor used clinically to treat AD. The structural feature of this compound suggests its potential in inhibiting AChE, which could help manage symptoms of AD by preventing the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition .

Anticancer Activity

In the search for novel anticancer molecules, derivatives of this compound have shown strong cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. One derivative, in particular, exhibited IC50 values lower than adriamycin, a positive control, indicating its promise as a potent anticancer agent .

Free Radical Scavenging

Although most derivatives of this compound displayed weak scavenging activity in the DPPH free radical-scavenging assay, the potential for antioxidant activity exists. This could be relevant in the context of oxidative stress-related diseases and aging .

Neurodegenerative Disease Research

Given its potential role in AD treatment, this compound could also be used in broader neurodegenerative disease research. It may help in understanding the role of neurotransmitters and enzymes like AChE in neurodegenerative processes .

Enzyme Inhibition Studies

The compound’s ability to inhibit AChE can be leveraged in enzyme inhibition studies to explore the structure-activity relationships and develop more effective enzyme inhibitors for various applications .

Drug Design and Development

The compound’s structure, which incorporates a thiazol-2-yl and an oxoindolin-2-one moiety, can serve as a scaffold for the design and development of new drugs with improved efficacy and reduced side effects for treating various diseases .

Molecular Docking Studies

Molecular docking assays can be performed with this compound to understand its interaction with target proteins, such as AChE. This information can be crucial for rational drug design and predicting the binding affinity of new drug candidates .

Pharmacological Research

The compound’s derivatives’ strong cytotoxicity against cancer cell lines opens avenues for pharmacological research to explore their mechanisms of action and potential therapeutic uses .

Future Directions

The future directions for research on these compounds could involve further development and testing of their bioactive properties. For example, some indolin-2-one derivatives have shown strong cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .

properties

IUPAC Name

N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-8-13-4-2-3-5-15(13)21(11)16(22)9-14-10-24-18(19-14)20-17(23)12-6-7-12/h2-5,10-12H,6-9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFXXKKFQJPLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

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